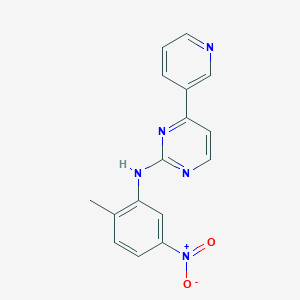

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Overview

Description

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H13N5O2 and a molecular weight of 307.3 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a pyridinyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Substitution with Pyridinyl Group: The pyrimidine ring is then reacted with a pyridinyl halide in the presence of a base such as potassium carbonate to introduce the pyridinyl group.

Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Substitution: The pyridinyl and phenyl groups can undergo electrophilic substitution reactions in the presence of suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic or basic conditions.

Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Oxidation: Formation of oxides or hydroxylated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Synthesis and Role in Pharmaceutical Development

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a critical intermediate in the synthesis of several tyrosine kinase inhibitors, notably imatinib mesylate and nilotinib. These compounds are vital in treating chronic myelogenous leukemia (CML) and other malignancies.

Synthesis of Imatinib Mesylate

Imatinib mesylate is a well-known tyrosine kinase inhibitor used primarily for CML treatment. The synthesis process involves multiple steps where this compound acts as a substrate. The production method utilizing this compound has been optimized to enhance yield and purity through microwave-assisted techniques, which allow for rapid and controlled reactions .

| Compound | Role | Therapeutic Use |

|---|---|---|

| This compound | Intermediate | Synthesis of Imatinib Mesylate |

| Imatinib Mesylate | API | Treatment of CML |

| Nilotinib | API | Treatment of CML |

Research indicates that derivatives of this compound exhibit notable biological activities, particularly in inhibiting cancer cell proliferation.

Anticancer Properties

Studies have shown that compounds derived from this pyrimidine derivative selectively inhibit the proliferation of Philadelphia chromosome-positive leukemia cells. Both imatinib and nilotinib, synthesized from this compound, induce apoptosis in these cell lines, demonstrating their effectiveness in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some derivatives have shown antibacterial and antifungal activities in vitro. This broadens the scope of potential applications beyond oncology, suggesting that modifications to the molecular structure could yield new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Total Synthesis of Imatinib : A study highlighted a streamlined total synthesis approach for imatinib using this compound as a key intermediate. The authors emphasized the efficiency gained through microwave-assisted synthesis .

- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound, confirming its potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine

- N-(2-methyl-5-nitrophenyl)-4-(pyridin-4-yl)pyrimidin-2-amine

- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-4-amine

Uniqueness

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biological Activity

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS number 152460-09-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C16H13N5O2

- Molecular Weight : 307.31 g/mol

- Structure : The compound contains a pyrimidine core substituted with a pyridine and a nitrophenyl group, contributing to its biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. The compound's structure suggests potential activity against kinases such as c-MET and others implicated in tumor growth.

- Anticancer Activity : Nitro-containing compounds have been associated with anticancer properties through mechanisms such as DNA alkylation and inhibition of topoisomerase activity, which are critical for cancer cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective against lung and colorectal cancer cells, demonstrating IC50 values that suggest significant potency .

- In vivo Studies : Animal model studies have further supported its anticancer efficacy, showing reduced tumor size and improved survival rates in treated groups compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM across various strains .

Case Studies

- Case Study on Lung Cancer :

- Case Study on Antimicrobial Efficacy :

Table 1: Summary of Biological Activities

Q & A

Q. Basic: What are the established synthetic routes for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and how is structural purity validated?

The compound is synthesized via copper-catalyzed N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine with 2-methyl-5-nitroaniline, achieving an 82% yield under optimized conditions . Alternatively, a microwave-assisted reaction in isopropyl alcohol with guanidine nitrate precursors is employed . Structural validation relies on H NMR (e.g., aromatic proton signals at δ 8.3–8.5 ppm) and mass spectrometry (MS) for molecular ion confirmation. Purity is assessed via HPLC and elemental analysis .

Q. Basic: How is this compound utilized as a precursor in kinase inhibitor development?

It serves as a key intermediate in synthesizing imatinib analogs, targeting tyrosine kinases like Bcr-Abl. The nitro group at the 5-position is reduced to an amine for downstream functionalization, enabling structural diversification for enhanced selectivity . Biological evaluations include IC assays against leukemia cell lines (e.g., K562), with computational docking studies validating binding to ATP pockets .

Q. Advanced: What methodologies address regioselectivity challenges during fluorination of pyrimidine derivatives?

Selective fluorination at the 5-position is achieved using AgCO and Selectfluor, yielding 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with >90% regioselectivity. Silver ions stabilize transition states, directing electrophilic attack to the electron-deficient C5 position . Comparative F NMR and X-ray crystallography confirm regiochemical outcomes .

Q. Advanced: How do catalytic systems (Cu vs. Pd) impact N-arylation efficiency in synthesizing this compound?

Copper catalysts (e.g., CuI/1,10-phenanthroline) achieve 82% yield under ligand-free conditions, avoiding costly palladium systems. Mechanistic studies suggest a single-electron transfer (SET) pathway, with copper facilitating oxidative addition of the aryl halide . Palladium-based methods, while efficient for electron-deficient substrates, face challenges with nitro-group compatibility .

Q. Advanced: What biological targets are associated with this compound, and how is selectivity assessed?

The compound inhibits CDK2 and PTPN2, implicated in proliferative diseases. Kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) reveal IC values <100 nM for CDK2. Selectivity is validated via counter-screens against off-target kinases (e.g., EGFR, VEGFR2) and cellular assays measuring apoptosis (Annexin V staining) .

Q. Advanced: How are contradictions in synthetic yields resolved across literature reports?

Discrepancies in yields (e.g., 75–82%) arise from solvent polarity (isopropyl alcohol vs. DMF) and heating methods (microwave vs. oil bath). Microwave irradiation reduces reaction time (12 h → 2 h) and improves homogeneity, minimizing side reactions . Kinetic studies using in situ IR spectroscopy identify optimal temperature thresholds (80–100°C) .

Q. Advanced: What strategies mitigate nitro-group instability during reduction steps?

Controlled reduction of the 5-nitro group to an amine employs NH·HO/FeCl in aqueous media, avoiding over-reduction. FT-IR monitoring (NO stretch at 1520 cm → NH at 3350 cm) ensures reaction progress. Alternative catalytic hydrogenation (Pd/C, H) requires pH buffering to prevent dehalogenation .

Q. Advanced: How is the compound’s stability under physiological conditions evaluated?

Stability assays in PBS (pH 7.4) and simulated gastric fluid (SGF) show >90% integrity over 24 h via LC-MS. Degradation products (e.g., nitro-reduced metabolites) are identified using high-resolution MS/MS. Accelerated stability studies (40°C/75% RH) confirm shelf-life >12 months .

Q. Advanced: What click chemistry approaches generate triazole analogs for SAR studies?

Azide-alkyne cycloaddition (CuAAC) with N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine yields triazole derivatives. SAR analysis reveals enhanced solubility with polar triazole substituents, improving IC values by 3-fold in cellular uptake assays .

Q. Advanced: How do computational models predict binding modes to kinase targets?

Molecular dynamics (MD) simulations (AMBER force field) map hydrophobic interactions between the pyridinyl group and kinase hinge regions (e.g., CDK2 Leu83). Free-energy perturbation (FEP) calculations guide substitutions at the 2-aminopyrimidine core to optimize binding ΔG .

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJITWRFPRCHSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443544 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152460-09-8 | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.